2-(4-Methoxyphenoxy)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
CAS No.:
Cat. No.: VC18282216
Molecular Formula: C41H42O7
Molecular Weight: 646.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C41H42O7 |
|---|---|
| Molecular Weight | 646.8 g/mol |
| IUPAC Name | 2-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
| Standard InChI | InChI=1S/C41H42O7/c1-42-35-22-24-36(25-23-35)47-41-40(46-29-34-20-12-5-13-21-34)39(45-28-33-18-10-4-11-19-33)38(44-27-32-16-8-3-9-17-32)37(48-41)30-43-26-31-14-6-2-7-15-31/h2-25,37-41H,26-30H2,1H3 |
| Standard InChI Key | QXYYOIDTAHLOQE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Introduction
Molecular Formula
The exact molecular formula can be deduced from the substituents but is not explicitly provided in the query. Based on the name, it likely contains multiple oxygen atoms and aromatic groups, contributing to its complexity.
Synthesis
Although specific synthetic routes for this exact compound are not readily available in the provided data, its structure suggests it could be synthesized through a series of etherification and substitution reactions involving:
-
Base Compound Preparation: Starting with oxane derivatives or tetrahydropyran.
-
Selective Substitution:
-
Introduction of methoxyphenoxy groups via nucleophilic substitution reactions.
-
Attachment of phenylmethoxy groups through Williamson ether synthesis or similar methods.
-
Addition of phenylmethoxymethyl groups using alkylation techniques.
-
Possible Spectroscopic Features:
-
NMR Spectroscopy:
-
Distinct signals for aromatic protons from phenyl rings.
-
Methoxy (-OCH3) groups would appear as singlets in the proton NMR spectrum.
-
-
IR Spectroscopy:
-
Ether C-O stretching vibrations around 1000–1300 cm⁻¹.
-
Aromatic C-H stretching near 3000 cm⁻¹.
-
Applications
While specific applications for this compound are not documented in the provided data, compounds with similar structures are often explored for:
-
Pharmaceutical Research:
-
Substituted oxanes and their derivatives are studied for potential biological activities like antimicrobial or anticancer properties.
-
The methoxyphenoxy group may enhance interactions with biological targets.
-
-
Material Science:
-
Aromatic-rich compounds can serve as precursors for advanced polymers or coatings.
-
-
Organic Synthesis Intermediates:
-
Complex ethers like this one may act as intermediates in multistep organic syntheses.
-
Challenges and Limitations
-
The molecule's large size and complexity may pose challenges in synthesis, requiring precise control over reaction conditions to avoid side products.
-
Limited water solubility due to its hydrophobic nature could restrict its use in aqueous environments.
Table: Key Features of the Compound
| Feature | Description |
|---|---|
| Core Structure | Oxane (six-membered cyclic ether) |
| Substituents | Methoxyphenoxy, phenylmethoxy, phenylmethoxymethyl |
| Predicted Properties | Hydrophobic, limited polarity |
| Potential Applications | Pharmaceutical research, material science, organic synthesis intermediate |
| Synthetic Challenges | Complex multi-step synthesis |
Further studies involving computational modeling or experimental characterization (e.g., X-ray crystallography) would provide deeper insights into its properties and potential uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume